Benzyl 3-methyl-2-[3-(2-methyl-1,3-dioxolan-2-yl)propanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate
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Overview
Description
N-[(2’-(N2-Trityltetrazol[1,1’-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl]-L-valine Benzyl Ester is a complex organic compound with a molecular formula of C52H51N5O5 and a molecular weight of 825.99 g/mol . This compound is characterized by its intricate structure, which includes a trityltetrazole group, a biphenyl moiety, and a valine derivative. It is primarily used in pharmaceutical research and development due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2’-(N2-Trityltetrazol[1,1’-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl]-L-valine Benzyl Ester involves multiple steps, starting with the preparation of the trityltetrazole intermediate. This intermediate is then coupled with a biphenyl derivative under specific reaction conditions to form the desired compound. The reaction typically requires the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves stringent quality control measures to maintain consistency and purity. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2’-(N2-Trityltetrazol[1,1’-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl]-L-valine Benzyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2’-(N2-Trityltetrazol[1,1’-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl]-L-valine Benzyl Ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2’-(N2-Trityltetrazol[1,1’-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl]-L-valine Benzyl Ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[(2’-Cyanobiphenyl-4-yl)methyl]-L-valine Methyl Ester Hydrochloride
- Benzyl N-(3-(2-methyl-1,3-dioxolan-2-yl)propanoyl)-N-((2’-(2-trityl-2H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-L-valinate
Uniqueness
N-[(2’-(N2-Trityltetrazol[1,1’-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl]-L-valine Benzyl Ester stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its trityltetrazole and biphenyl moieties contribute to its stability and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C52H51N5O5 |
---|---|
Molecular Weight |
826.0 g/mol |
IUPAC Name |
benzyl 3-methyl-2-[3-(2-methyl-1,3-dioxolan-2-yl)propanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate |
InChI |
InChI=1S/C52H51N5O5/c1-38(2)48(50(59)60-37-40-18-8-4-9-19-40)56(47(58)32-33-51(3)61-34-35-62-51)36-39-28-30-41(31-29-39)45-26-16-17-27-46(45)49-53-55-57(54-49)52(42-20-10-5-11-21-42,43-22-12-6-13-23-43)44-24-14-7-15-25-44/h4-31,38,48H,32-37H2,1-3H3 |
InChI Key |
YJHKQPGYJIVMDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=CC=C1)N(CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)CCC8(OCCO8)C |
Origin of Product |
United States |
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